Thioctic acid

Overview

Description

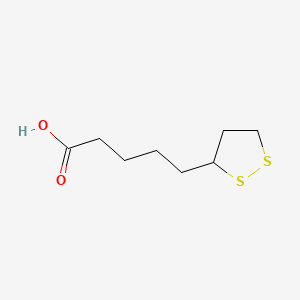

Thioctic acid (α-lipoic acid; chemical formula: C₈H₁₄O₂S₂) is a dithiol compound with a chiral center at carbon C3, leading to two enantiomers: (+)-thioctic acid (the naturally occurring eutomer) and (-)-thioctic acid . Synthetically, it is often produced as a racemic mixture (+/-)-thioctic acid due to stability considerations . Endogenously, (+)-thioctic acid is synthesized in mammalian mitochondria via lipoic acid synthase (LASY) from octanoic acid and cysteine .

This compound functions as a potent antioxidant, metal chelator, and cofactor in mitochondrial dehydrogenase complexes. It is clinically used to treat diabetic neuropathy, neuropathic pain, and oxidative stress-related pathologies . Its therapeutic effects are attributed to its ability to regenerate endogenous antioxidants (e.g., glutathione) and modulate glucose metabolism .

Preparation Methods

Traditional Synthetic Routes for Thioctic Acid

Nucleophilic Substitution with Sodium Sulfide

The most established method involves reacting 6,8-disubstituted octanoic acid derivatives with sodium sulfide (Na₂S) and sulfur. For example, US7208609B2 details a process where ethyl 6,8-dichlorooctanoate undergoes nucleophilic substitution in ethanol/n-propanol at 82–84°C, yielding 71–76% pure racemic this compound after crystallization. Critical steps include:

- Reflux Conditions : Maintaining temperatures >80°C ensures complete substitution.

- Acidification : Hydrochloric acid adjusts the pH to 1–2, facilitating phase separation.

- Crystallization : Cyclohexane/ethyl acetate mixtures at -5 to -10°C produce high-purity crystals.

This method’s limitations include prolonged reaction times (24 hours) and moderate enantiomeric control, necessitating further refinement for industrial applications.

Homogeneous Phase One-Pot Synthesis

CN101759682A introduces a one-pot approach using 6,8-dichloroethyl caprylate, methanol, water, and tetrabutylammonium bromide (phase transfer catalyst). This method achieves 60% yield by streamlining steps:

- Solvent System : Methanol/water enhances solubility and reaction homogeneity.

- Catalysis : Tetrabutylammonium bromide accelerates sulfide ion transfer, reducing reaction time to 8 hours.

- Workup : Direct evaporation and crystallization minimize intermediate purification.

While efficient, residual solvents in the final product remain a concern, requiring stringent post-synthesis analysis.

Modern Catalytic Approaches

Anionic Surfactant-Mediated Hydrolysis

CN102558142A employs surfactants like sodium dodecyl sulfate (SDS) to catalyze this compound ethyl ester hydrolysis. Key advantages include:

- Low-Temperature Reactions : Conducted at 40–60°C, preventing polymer formation.

- Enhanced Purity : Yields 96.9–97.5% pure product with 71–85% efficiency.

- Scalability : Toluene or xylene solvents enable large-scale processing.

Table 1: Surfactant Catalysts and Performance

| Surfactant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium cetanesulfonate | 40 | 73 | 97.0 |

| Ammonium lauryl sulfate | 50 | 71 | 97.1 |

| Calcium dodecylbenzene sulfonate | 40 | 85 | 97.5 |

This method reduces energy consumption and improves reproducibility, making it suitable for pharmaceutical-grade production.

Enantioselective Synthesis

US20050107620A1 describes enantiopure R-thioctic acid synthesis using chiral intermediates like methyl (S)-8-chloro-6-mesyloxyoctanoate. Key steps:

- Chiral Resolution : Chromatographic separation ensures >99% enantiomeric excess (ee).

- Solvent Optimization : Ethanol/n-propanol mixtures enhance stereochemical control.

- Crystallization : Cyclohexane recrystallization yields 74–79% R-thioctic acid with 49–50°C melting point.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Cyclohexane/ethyl acetate (4:1) is widely used to isolate this compound. US7208609B2 reports:

- Cooling Rate : Gradual cooling from 50°C to -10°C prevents impurity entrapment.

- Filtration Aids : Diacel 300 BL improves crystal recovery by 15%.

Drying and Stability

Forced-air drying at 30°C ensures <1% moisture content, critical for preventing oxidation during storage.

Analytical Validation of this compound

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method (Source 7 ) uses:

- Column : C18 (250 × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile/phosphate buffer (pH 2.5; 60:40).

- Detection : UV at 215 nm.

This method achieves 98.73% assay accuracy in commercial tablets with 0.80% RSD.

Table 2: HPLC Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (r²) | 0.9998 |

| Intra-day RSD (%) | 0.43–1.07 |

| Inter-day RSD (%) | 0.60 |

Industrial-Scale Production

Granulation and Tablet Formulation

EP0858802A2 outlines tablet production via fluidized bed granulation:

- Binder Selection : Hydroxypropyl cellulose (Klucel ELF) or polyvinyl alcohol (Pharmacoat 615) ensures tablet integrity.

- Compression : Oblique tablets (600–900 mg active) are pressed at 15°C to prevent thermal degradation.

Coating and Stability

Aqueous coatings containing titanium dioxide and polyethylene glycol 4000 enhance stability, achieving 24-month shelf life under ambient conditions.

Chemical Reactions Analysis

Types of Reactions: Thioctic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form its disulfide form.

Reduction: It can be reduced using reducing agents to form dihydrolipoic acid.

Substitution: this compound can undergo substitution reactions with various reagents to form different derivatives.

Major Products: The major products formed from these reactions include dihydrolipoic acid and various substituted derivatives of this compound .

Scientific Research Applications

1.1. Treatment of Diabetic Neuropathy

Thioctic acid is widely recognized for its efficacy in treating diabetic neuropathy. A notable study involved administering 600 mg of this compound daily for eight weeks to 61 Korean patients suffering from distal symmetric polyneuropathy. The results showed a 71.4% response rate , with significant reductions in neuropathic symptoms such as pain and numbness observed at both four and eight weeks (p < 0.05) .

| Study Details | Findings |

|---|---|

| Population | 61 diabetic patients |

| Dosage | 600 mg/day for 8 weeks |

| Response Rate | 71.4% improvement in symptoms |

| Statistical Significance | p < 0.05 |

1.2. Migraine Prophylaxis

A randomized controlled trial assessed this compound's potential in migraine prevention. Patients receiving 600 mg daily for three months reported a reduction in attack frequency and severity, although the results were not statistically significant when compared to placebo .

| Study Details | Findings |

|---|---|

| Population | 54 migraineurs |

| Dosage | 600 mg/day for 3 months |

| Reduction in Attack Frequency | Significant within-group (p = 0.005) |

Neuroprotective Effects

This compound demonstrates neuroprotective properties, particularly in models of oxidative stress. Research indicated that treatment with (+)-thioctic acid significantly reduced reactive oxygen species (ROS) levels and improved cell viability in PC12 cells exposed to hydrogen peroxide .

| Experimental Conditions | Findings |

|---|---|

| Cell Type | PC12 cells |

| Treatment | (+)-thioctic acid vs. control |

| Outcome | Increased cell viability and reduced ROS |

Cardiovascular Health

This compound has been explored for its cardiovascular benefits, particularly in spontaneously hypertensive rats (SHR). Studies suggest that it may improve microvascular function and reduce oxidative stress within the cardiovascular system .

| Study Details | Findings |

|---|---|

| Model Used | Spontaneously hypertensive rats |

| Observations | Improved microvascular function |

Cancer Research

Emerging evidence indicates that this compound may play a role in cancer therapy by enhancing the efficacy of chemotherapeutic agents and improving patient quality of life through its antioxidant properties .

4.1. Preclinical Studies

- This compound has shown promise in reducing oxidative stress associated with cancer progression.

4.2. Clinical Studies

- Patients receiving this compound reported improvements in overall health status during chemotherapy.

Toxicological Profile

While this compound is generally considered safe, studies have noted some adverse effects at higher doses, including gastrointestinal disturbances and allergic reactions .

Mechanism of Action

Thioctic acid exerts its effects through its antioxidant properties. It acts as a cofactor for enzyme complexes involved in oxidative decarboxylation of alpha-keto acids. This compound can scavenge reactive oxygen species and increase endogenous antioxidants. It also chelates metal ions and reduces oxidized forms of glutathione and vitamins C and E .

Comparison with Similar Compounds

Enantiomeric Forms of Thioctic Acid

This compound’s enantiomers exhibit distinct pharmacokinetic and toxicological profiles:

Key Findings :

- (+)-Thioctic acid demonstrates faster onset of action, better bioavailability, and reduced toxicity compared to the racemic mixture .

- (-)-Thioctic acid, while less acutely toxic, induces marked organ damage in subchronic studies .

Comparison with Other Antioxidants and Analgesics

A. 6-Mercapto-1-Hexanol and 1-Hexanethiol

- Background Signal: this compound produced higher background (S/B ratio: 1.56) compared to 1-hexanethiol (S/B ratio: 4.9) in electrochemical applications, making the latter more suitable for sensor technologies .

- Volatility : this compound’s longer carbon chain reduces volatility, enhancing handling stability compared to shorter-chain thiols .

B. Methylcobalamin (Vitamin B₁₂)

- Clinical Efficacy: A meta-analysis showed this compound monotherapy (RR = 1.35) and combination therapy with methylcobalamin (RR = 1.41) were superior to methylcobalamin alone for diabetic neuropathy .

- Cost-Effectiveness : this compound had a higher cost-effectiveness ratio (CER = 1,383.49元) than methylcobalamin (CER = 211.38元), but its incremental cost-effectiveness ratio (ICER = 4,638.82元) remained below China’s GDP threshold .

C. Pregabalin

- Neuropathic Pain : In preclinical models, (+)-thioctic acid matched pregabalin’s analgesic efficacy but uniquely protected peripheral nerves from oxidative damage .

- Mechanism : Unlike pregabalin (a calcium channel modulator), this compound directly reduces oxidative stress and astrogliosis in the spinal cord .

Comparison with Isomeric Forms in Glucose Uptake

- (R)-Thioctic Acid : Stimulated glucose uptake in L6 muscle cells and 3T3-L1 adipocytes by redistributing GLUT1/4 transporters, with efficacy comparable to insulin .

- (S)-Thioctic Acid : Showed minimal activity, confirming stereoselective action .

Pharmacokinetic and Clinical Advantages Over Similar Compounds

- Route of Administration: Intravenous (+)-thioctic acid is the only formulation with proven efficacy in diabetic neuropathy, outperforming oral racemic forms .

- Synergistic Effects : Combining this compound with methylcobalamin enhances clinical outcomes, suggesting complementary mechanisms .

- Neuroprotection : Unlike pregabalin, this compound reduces oxidative DNA damage (8-oxo-dG) in cortical neurons, highlighting its dual role as an antioxidant and neuroprotectant .

Biological Activity

Thioctic acid, also known as alpha-lipoic acid (ALA), is a naturally occurring compound that plays a crucial role in mitochondrial energy metabolism. It acts as a cofactor for mitochondrial α-ketoacid dehydrogenases, facilitating the conversion of nutrients into energy. Beyond its metabolic functions, this compound is recognized for its potent antioxidant properties, which have garnered attention for potential therapeutic applications in various health conditions, particularly those related to oxidative stress.

Antioxidant Properties

This compound exhibits strong antioxidant activity through several mechanisms:

- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.

- Regeneration of Other Antioxidants : this compound can regenerate antioxidants such as glutathione, vitamins C and E, enhancing overall antioxidant capacity.

- Chelation of Metal Ions : This property helps in reducing the production of ROS by binding to potentially harmful metal ions.

Research indicates that this compound's antioxidant effects are significantly more pronounced in its (+) enantiomer compared to its (−) counterpart. Studies have shown that the (+)-thioctic acid form effectively reduces ROS levels and improves cell viability under oxidative stress conditions, such as those induced by hydrogen peroxide in neuronal cell cultures .

1. Diabetic Neuropathy

This compound is widely studied for its role in managing diabetic neuropathy. A clinical trial involving patients with type 2 diabetes mellitus (T2DM) demonstrated that this compound supplementation improved glycemic control and reduced endothelial dysfunction markers associated with diabetes . The study found significant reductions in inflammatory markers and improvements in nerve conduction velocity after treatment with this compound.

2. Neuroprotection

This compound has been shown to exert neuroprotective effects in various animal models. A study on spontaneously hypertensive rats indicated that treatment with this compound reduced oxidative stress markers and neuronal damage following sciatic nerve injury . The compound's ability to counteract astrogliosis and promote neuronal health highlights its potential in treating neurodegenerative diseases.

3. Migraine Prophylaxis

A randomized controlled trial suggested that this compound might be beneficial in reducing the frequency and severity of migraine attacks. Patients receiving this compound reported significant improvements compared to those on placebo, although further studies are needed to confirm these findings due to the small sample size .

Comparative Effectiveness of Enantiomers

A comparative analysis of the biological activity of this compound enantiomers revealed that the (+) enantiomer is more effective than the racemic mixture or the (−) form in various biological assays. For instance, studies demonstrated that the (+)-thioctic acid significantly improved cell viability and reduced oxidative stress markers at lower concentrations than its counterparts .

Case Studies and Research Findings

This compound's mechanisms include:

- Enhancing Mitochondrial Function : By improving mitochondrial energy metabolism, it supports overall cellular health.

- Modulating Inflammatory Pathways : this compound influences various signaling pathways involved in inflammation, providing a protective effect against chronic inflammatory conditions .

- Improving Insulin Sensitivity : It enhances GLUT-4 translocation, which is crucial for glucose uptake in muscle cells, thus aiding in blood sugar regulation .

Q & A

Basic Research Questions

Q. What are the primary antioxidant mechanisms of thioctic acid, and how do its physicochemical properties influence its efficacy in biological systems?

this compound (TA) neutralizes free radicals via redox cycling between its oxidized (disulfide) and reduced (dihydrolipoic acid) forms. Its amphiphilic nature—soluble in both aqueous and lipid environments—enables it to protect cellular membranes and cytoplasmic components. This dual solubility is attributed to its cyclic disulfide structure (C8H14O2S2) and molecular weight (206.33 g/mol) . Researchers should prioritize assays measuring reactive oxygen species (ROS) scavenging in both hydrophilic (e.g., plasma) and hydrophobic (e.g., mitochondrial membrane) compartments.

Q. How does this compound modulate energy metabolism, and what experimental models are optimal for studying its role in glucose utilization?

TA acts as a cofactor for mitochondrial enzymes (e.g., pyruvate dehydrogenase), facilitating glucose oxidation. In vitro models using insulin-resistant cell lines (e.g., HepG2 hepatocytes) or ex vivo muscle tissue assays can assess TA’s impact on glucose uptake via GLUT4 translocation. Dose-response studies (typical range: 50–500 µM) should account for TA’s short half-life (~30 minutes in plasma), necessitating timed measurements .

Q. What are the standard methods for synthesizing or extracting this compound, and what are their limitations for research-grade purity?

TA is synthesized via octanoic acid chlorination followed by cyclization with sodium sulfide (yield: ~40–60%), or extracted from natural sources (e.g., spinach, liver) using ethanol/water solvents. Chemical synthesis offers higher purity (>98%) but involves toxic reagents (thionyl chloride), while extraction is cost-effective but yields lower concentrations. Researchers must validate purity via HPLC-UV (λ = 330 nm) and monitor for residual solvents .

Advanced Research Questions

Q. How can researchers address contradictions in neuroprotective outcomes observed in preclinical vs. clinical studies of this compound?

Discrepancies arise from differences in bioavailability (oral TA: <30% absorption) and blood-brain barrier (BBB) penetration. Preclinical models (e.g., rodent ischemia-reperfusion) often use intravenous TA (10–100 mg/kg), bypassing absorption issues. Clinical trials should employ formulations with enhanced BBB permeability (e.g., nanoparticle encapsulation) and measure cerebrospinal fluid (CSF) TA levels .

Q. What strategies optimize this compound’s stability and bioavailability in tablet formulations for clinical trials?

TA’s photolability and low melting point (48°C) require light-resistant coatings (e.g., Opadry® II) and granulation techniques (wet/dry) to prevent degradation. Excipients like microcrystalline cellulose (27–51% w/w) improve compressibility, while glidants (e.g., colloidal silica ≤6%) mitigate poor flowability. Stability testing under ICH guidelines (25°C/60% RH) is critical .

Q. How should experimental designs account for this compound’s enantiomeric differences in therapeutic efficacy?

The R-(+)-enantiomer exhibits 10–20× higher bioavailability and metabolic activity than the S-(-)-form. Researchers must specify enantiomeric purity (via chiral chromatography) and avoid racemic mixtures unless studying synergistic effects. Dose adjustments are necessary in in vivo models to reflect enantiomer-specific pharmacokinetics .

Q. Methodological Considerations

Q. What statistical approaches resolve conflicting data on TA’s role in diabetic neuropathy?

Meta-analyses of randomized controlled trials (RCTs) should stratify by TA dosage (600 mg/day vs. 1200 mg/day), administration route (oral vs. intravenous), and neuropathy severity (e.g., TSS score). Bayesian models can quantify heterogeneity, while sensitivity analyses exclude low-quality studies (Jadad score <3) .

Q. How can in vitro studies better predict TA’s in vivo antioxidant effects?

Combine cell-based assays (e.g., H2O2-induced oxidative stress in SH-SY5Y neurons) with physiologically relevant TA concentrations (1–10 µM, mimicking plasma levels). Use redox-sensitive fluorescent probes (e.g., DCFDA) and compare results to endogenous antioxidants (e.g., glutathione) .

Properties

IUPAC Name |

5-(dithiolan-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025508 | |

| Record name | (+-)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Yellow powder; solubility in ethanol: 50 mg/mL /Synthetic, oxidized form/, Soluble in methanol, ethanol, diethyl ether and chloroform | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Forms yellowish flakes | |

CAS No. |

1077-28-7, 62-46-4 | |

| Record name | (±)-Lipoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioctic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thioctic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Thioctic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+-)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHA LIPOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73Y7P0K73Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

47.5-48 °C | |

| Record name | alpha-Lipoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.